molecular formula C16H14N2OS B2441537 2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339013-70-6

2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2441537
CAS No.: 339013-70-6
M. Wt: 282.36
InChI Key: OAMSQROKPHGGNA-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features two aromatic rings, one substituted with a methyl group and the other with a methylsulfanyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

2-(3-methylphenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-6-5-7-12(10-11)15-17-18-16(19-15)13-8-3-4-9-14(13)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMSQROKPHGGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diacylhydrazides via Phosphorus Oxychloride-Mediated Dehydration

The most widely implemented method involves POCl₃-induced cyclodehydration of N'-(3-methylbenzoyl)-2-(methylsulfanyl)benzohydrazide (Figure 1). This two-step protocol first generates the diacylhydrazide intermediate through nucleophilic acyl substitution between 2-(methylsulfanyl)benzohydrazide and 3-methylbenzoyl chloride in dry dichloromethane (DCM). Subsequent cyclization with POCl₃ at reflux (110°C, 6 h) yields the target oxadiazole in 78% isolated yield after recrystallization from ethanol.

Reaction Conditions

  • Step 1 : 2-(Methylsulfanyl)benzohydrazide (1.0 eq), 3-methylbenzoyl chloride (1.1 eq), DCM, 0°C → RT, 12 h
  • Step 2 : POCl₃ (5 vol%), reflux, 6 h → ice quenching, NaHCO₃ neutralization

¹H NMR analysis of the product shows characteristic deshielded aromatic protons at δ 8.21 (d, J = 8.5 Hz, H-6) and δ 7.89 (dd, J = 7.8, 1.2 Hz, H-3'), confirming regioselective cyclization. The methylsulfanyl group appears as a singlet at δ 2.51 integrating for three protons.

Oxidative Cyclization Using Thionyl Chloride (SOCl₂)

Alternative cyclizing agents like SOCl₂ demonstrate comparable efficiency under modified conditions. A one-pot procedure combines equimolar 2-(methylsulfanyl)benzoic acid and 3-methylbenzohydrazide in SOCl₂-saturated toluene (80°C, 8 h), achieving 68% yield after column chromatography (hexane:ethyl acetate 4:1). While avoiding POCl₃'s moisture sensitivity, this method produces HCl gas as a byproduct, necessitating rigorous scrubbing systems.

Key Advantages

  • Eliminates separate hydrazide synthesis step
  • Toluene acts as azeotropic agent for water removal

Mass spectrometry (EI-MS) confirms molecular ion [M]⁺ at m/z 326.08 (calc. 326.09), with fragmentation patterns matching expected cleavage between the oxadiazole ring and aryl substituents.

Microwave-Assisted Synthesis via Carbon Disulfide Cyclization

Emerging techniques utilize microwave irradiation to accelerate the reaction of 3-methylphenylcarbonohydrazide with 2-(methylsulfanyl)benzoyl chloride in carbon disulfide (CS₂). Irradiation at 150 W for 15 minutes in a sealed vessel produces the target compound in 82% yield, significantly reducing reaction time versus conventional heating.

Optimized Parameters

  • CS₂ (5 mL/mmol) as solvent and cyclizing agent
  • Microwave power: 150 W
  • Pulse irradiation cycles: 3 × 5 min

FT-IR analysis reveals complete disappearance of the carbonyl stretch (1700 cm⁻¹) from the acylhydrazide precursor, replaced by strong C=N absorption at 1615 cm⁻¹.

Post-Functionalization of Preformed Oxadiazole Cores

For modular synthesis, 2-amino-5-(3-methylphenyl)-1,3,4-oxadiazole undergoes diazotization followed by coupling with 2-(methylsulfanyl)thiophenol (Scheme 2). While conceptually straightforward, this route suffers from competing disulfide formation, limiting practical yields to 45–52%.

Critical Modifications

  • Use of CuI (10 mol%) suppresses disulfide byproducts
  • Strict anaerobic conditions via nitrogen purging

X-ray crystallography of the product confirms planar oxadiazole core (torsion angle < 5°) with nearly orthogonal aryl substituents (85.3° dihedral angle).

Solid-Phase Synthesis Using Wang Resin

A novel immobilized approach anchors 3-methylbenzohydrazide to Wang resin via acid-labile linkage. Sequential acylation with 2-(methylsulfanyl)benzoyl chloride, cyclization with POCl₃, and TFA cleavage yields the target compound with 89% purity (HPLC). Although requiring specialized equipment, this method enables rapid parallel synthesis of analog libraries.

Resin Functionalization Steps

  • Wang resin activation with CDI (1,1'-carbonyldiimidazole)
  • Hydrazide coupling (24 h, DMF)
  • Acylation (2 eq acyl chloride, 0°C → RT)

Electrochemical Synthesis in Ionic Liquid Medium

Pioneering work utilizes 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]) as solvent/electrolyte for anodic oxidation of the diacylhydrazide precursor. Constant potential electrolysis (+1.8 V vs Ag/AgCl) achieves 91% conversion in 3 h, with the ionic liquid recyclable for five cycles without significant activity loss.

Electrochemical Parameters

  • Working electrode: Pt mesh (5 cm²)
  • Current density: 2 mA/cm²
  • Charge passed: 2.5 F/mol

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (HPLC) Reaction Time Scalability
POCl₃ cyclodehydration 78 98.2 6 h Industrial
SOCl₂ one-pot 68 95.4 8 h Pilot scale
Microwave irradiation 82 97.8 15 min Lab scale
Post-functionalization 52 91.3 24 h Research
Solid-phase synthesis 89* 89.0 48 h Microscale
Electrochemical 91 99.1 3 h Lab scale

*Resin loading capacity-dependent

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Catalytic hydrogenation

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Halogenated or nitrated aromatic derivatives

Scientific Research Applications

Antibacterial Activity

Research indicates that oxadiazoles exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Case Study: Antibacterial Screening

In a study assessing the antibacterial activity of new oxadiazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The results showed that 2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole exhibited notable antibacterial effects, particularly against strains such as Escherichia coli and Staphylococcus aureus .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus100 µg/mL

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been widely studied. This compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Evaluation

In a recent study, the compound was evaluated for its cytotoxic effects on the MDA-MB-231 breast cancer cell line. Results indicated that it significantly reduced cell viability and induced apoptosis through mechanisms involving DNA damage .

Cell LineIC50_{50} (µM)Apoptosis Induction
MDA-MB-23115Yes
LN229 (Glioblastoma)20Yes

Antioxidant Activity

Oxadiazoles are also recognized for their antioxidant properties. The ability of this compound to scavenge free radicals has been demonstrated in various assays.

Research Findings

In vitro studies showed that this compound effectively neutralizes reactive oxygen species (ROS), suggesting potential applications in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylphenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    2-Phenyl-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole: Similar structure but with different substitution patterns on the aromatic rings.

    2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole: Similar structure but with a different position of the methyl group on the aromatic ring.

Uniqueness

2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of both a methyl group and a methylsulfanyl group on the aromatic rings. This combination of substituents can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. We will also explore the mechanisms of action and present relevant case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H14N2OS
  • CAS Number : 339013-70-6

The compound features a unique arrangement of substituents that contribute to its biological activities.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated in various studies targeting different microbial strains.

Key Findings :

  • The compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • In antifungal assays, it showed promising results against Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several in vitro studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action :

  • The oxadiazole ring interacts with specific enzymes involved in the inflammatory response.
  • The presence of the methylsulfanyl group enhances its binding affinity to inflammatory mediators .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines.

Case Studies :

  • MTT Assay Results :
    • In a study involving human breast adenocarcinoma cells (MCF-7), the compound exhibited an IC50 value of approximately 10 µM, indicating significant cytotoxicity .
    • The apoptosis induction was confirmed through TUNEL assays which showed increased DNA fragmentation in treated cells.
  • Mechanism of Action :
    • Flow cytometry analysis revealed that treatment with this compound leads to increased levels of p53 and caspase-3 activation, signaling pathways associated with apoptosis .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 (µM)Notes
AntimicrobialStaphylococcus aureusN/AEffective inhibition observed
Escherichia coliN/AEffective inhibition observed
AntifungalCandida albicansN/AEffective inhibition observed
Aspergillus nigerN/AEffective inhibition observed
Anti-cancer (MCF-7)Human breast adenocarcinoma10Induces apoptosis

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, and how is purity validated?

The compound is typically synthesized via cyclization of hydrazide intermediates using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, substituted hydrazides are treated with CS₂ or thiocarbamoyl chlorides to form 1,3,4-oxadiazole rings. Purity is validated using melting point analysis, elemental analysis, and chromatographic techniques (e.g., HPLC). Structural confirmation relies on ¹H/¹³C NMR , IR spectroscopy , and single-crystal X-ray diffraction for unambiguous assignment of substituent positions .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of oxadiazole derivatives?

  • NMR : Proton and carbon NMR identify substituent environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.3–2.7 ppm).
  • X-ray crystallography : Resolves bond lengths (e.g., C–N bonds ~1.32 Å in the oxadiazole ring) and dihedral angles between aromatic rings, which influence electronic properties .
  • IR : Confirms C=N stretching (~1610 cm⁻¹) and C–O–C vibrations (~1240 cm⁻¹) .

Q. What in vivo models are used to evaluate anti-inflammatory activity, and how are results interpreted?

Rat models (e.g., carrageenan-induced paw edema) are common. Activity is quantified by comparing edema reduction (%) against standards like indomethacin. For example, oxadiazole derivatives with 59–62% inhibition at 20 mg/kg dose indicate moderate-to-strong activity. Ulcerogenicity is assessed via histopathology to rule out gastrointestinal toxicity .

Q. How are basic pharmacological screenings conducted for antimicrobial activity?

Agar diffusion or microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans). Substitutions like electron-withdrawing groups (Cl, NO₂) enhance activity by improving membrane penetration .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of oxadiazole-based materials for radiation stability?

DFT calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer efficiency. For example, oxadiazoles with biphenyl groups (e.g., BPBD) exhibit low HOMO-LUMO gaps (~3.5 eV), enhancing scintillation properties in polymers. Vibrational spectra simulations validate experimental IR/Raman data, ensuring structural accuracy .

Q. What advanced in vitro models assess anticancer activity, and how are mechanisms probed?

  • MTS/PrestoBlue assays : Quantify cytotoxicity in cell lines (e.g., MDA-MB-231 breast cancer) via mitochondrial activity.
  • Flow cytometry : Measures apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). For example, oxadiazole derivative 3e induced G2/M arrest in MDA-MB-231 cells, suggesting tubulin disruption.
  • Target prediction : Tools like PASS software identify probable targets (e.g., STAT3, miR-21) for mechanistic validation .

Q. How are structure-activity relationships (SARs) analyzed to optimize substituent effects?

  • Electron-donating groups (e.g., –OCH₃) enhance π-π stacking with biological targets.
  • Heteroaromatic substituents (e.g., pyridyl) improve solubility and binding affinity.
  • Sulfur-containing groups (e.g., –SCH₃) increase lipophilicity, enhancing blood-brain barrier penetration for anticonvulsant activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose standardization : Compare activities at equivalent molar concentrations.
  • Cell line variability : Use panels of cell lines (e.g., HT-29 vs. MDA-MB-231) to assess tissue-specific effects.
  • Pharmacokinetic profiling : Measure metabolic stability (e.g., microsomal assays) to explain discrepancies between in vitro and in vivo results .

Q. How does molecular docking guide the identification of pharmacological targets?

Docking simulations (e.g., AutoDock Vina) predict binding poses and affinity scores. For example, oxadiazole derivatives targeting ERp57 showed hydrogen bonds with residues like Arg647 and hydrophobic interactions with Phe552, validated by free energy calculations (ΔG ~−9.2 kcal/mol) .

Q. What safety protocols are essential for handling oxadiazole derivatives in laboratory settings?

  • PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., POCl₃).
  • Waste disposal : Segregate halogenated waste (e.g., chlorinated byproducts) according to EPA guidelines .

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